2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFFSMPYTVYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172704 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17785-55-6 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17785-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Alkylation at the Sulfanyl Group
The sulfanyl (-SH) group undergoes nucleophilic substitution reactions, particularly in alkaline conditions. This reaction is critical for synthesizing derivatives with modified biological activity:
Mechanism : Deprotonation of the sulfanyl group in basic media generates a thiolate ion, which attacks electrophilic alkylating agents.
Acylation of the Carboxylic Acid Group
The carboxylic acid moiety participates in amide bond formation, enabling conjugation with amines or hydrazides:
Key Application : These derivatives are intermediates in synthesizing bioactive molecules targeting kinases or DNA repair pathways.
Oxidation Reactions
The sulfanyl group oxidizes to sulfonyl (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 60°C | 2-(4-Oxo-2-sulfonyl-3,4-dihydroquinazolin-3-yl)propanoic acid | Reduced enzymatic inhibition efficacy | |
| KMnO₄ | Aqueous acidic medium | Sulfone derivatives | Altered solubility and target affinity |
Mechanistic Insight : Oxidation modifies electron density at the quinazoline core, impacting π-π stacking interactions with biological targets.
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| POCl₃ | Reflux, 6 hours | 7-Chloro-4-oxoquinazoline derivatives | Anticancer lead optimization | |
| NH₂NH₂·H₂O | Ethanol, 80°C | Thiadiazoloquinazolinone | Antimicrobial agents |
Note : Cyclization often enhances metabolic stability and target specificity .
Nucleophilic Aromatic Substitution
Electrophilic substituents on the quinazoline ring enable regioselective substitutions:
| Position | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| C6 | 4-Bromophenyl isocyanate | DCM, RT, 24 hours | N-(4-Bromophenyl)amide derivatives | |
| C2 | Morpholine | CuI, K₂CO₃, DMF, 100°C | Morpholine-substituted quinazolinones |
Synthetic Utility : These reactions diversify the compound’s pharmacophore for structure-activity relationship (SAR) studies.
Decarboxylation and Rearrangement
Under thermal or acidic conditions, the propanoic acid side chain undergoes decarboxylation:
| Conditions | Product | Byproducts | Source |
|---|---|---|---|
| H₂SO₄, 120°C | 3-(4-Oxo-2-sulfanylquinazolin-3-yl)propane | CO₂ | |
| Pyridine, reflux | Quinazolinone thioethers | Water |
Implication : Decarboxylation simplifies the molecule for prodrug design .
Scientific Research Applications
Overview
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a quinazolinone core and a sulfanyl group, makes it a valuable building block in organic synthesis and a candidate for biological applications. This article explores its applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
- Building Block in Organic Synthesis
- This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate the construction of diverse chemical entities.
- Reactivity Studies
- The compound's reactivity can be studied to understand the behavior of similar quinazolinone derivatives under various conditions.
Biology
-
Antimicrobial Activity
- Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties
Medicine
-
Lead Compound for Therapeutics
- The compound is being explored as a lead for developing novel therapeutic agents due to its promising biological activities. Its structural features may enhance the efficacy and selectivity of potential drugs targeting specific diseases.
- Drug Development
Industry
- Advanced Materials Development
- In industrial applications, this compound is being investigated for use in developing advanced materials such as polymers and coatings that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or tumor growth, depending on the biological context.
Comparison with Similar Compounds
2-[(4-Oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic Acid
- Molecular Formula : C₁₂H₁₂N₂O₃S .
- Key Differences: A methylene (-CH₂-) spacer separates the sulfanyl group from the quinazolinone ring, unlike the direct attachment in the target compound. The additional CH₂ group increases molecular weight (250.3 g/mol) and may enhance lipophilicity.
- Implications :
- The spacer could alter binding affinity in biological systems or modify solubility in aqueous environments.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
- Molecular Formula : C₁₉H₁₆N₂O₄ .
- Key Differences: Core Heterocycle: Quinoxaline (two adjacent nitrogen atoms) vs. quinazolinone. Substituents: A phenyl group and ester moiety replace the sulfanyl and carboxylic acid groups.
- Quinoxaline’s electron-rich core may exhibit distinct reactivity in catalytic or medicinal applications.
Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Molecular Formula : C₁₈H₁₅N₃O₅S .
- Key Differences :
- Nitro Group : Introduces strong electron-withdrawing effects, altering electronic distribution.
- Methyl Ester : Replaces the carboxylic acid, reducing acidity and enhancing lipophilicity.
- Implications :
- The nitro group may increase oxidative stress in biological systems, while the ester could act as a prodrug.
Pesticide Derivatives (e.g., Haloxyfop, Fluazifop)
- Examples: Haloxyfop: C₁₆H₁₂ClF₃NO₄ . Fluazifop: C₁₅H₁₂F₃NO₄ .
- Key Differences: Core Structure: Aryloxypropanoic acid backbone vs. quinazolinone. Functional Groups: Phenoxy and pyridinyloxy substituents replace the sulfanyl group.
- Implications: These compounds target acetyl-CoA carboxylase in plants, suggesting the propanoic acid moiety is critical for herbicidal activity. The target compound’s quinazolinone core may confer divergent biological targets.
Biological Activity
2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, and provides a comprehensive overview of relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core with a sulfanyl group and a propanoic acid moiety. Its unique structural attributes contribute to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C13H12N2O3S |
| Molecular Weight | 280.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The quinazolinone core can modulate enzyme activity, while the sulfanyl group enhances reactivity and binding affinity. The propanoic acid moiety improves solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying levels of antimicrobial activity. A study highlighted the synthesis of related compounds that demonstrated moderate broad-spectrum antimicrobial effects through agar diffusion methods .
Case Study:
In one investigation, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid were synthesized, revealing notable antimicrobial properties against various bacterial strains. The structure–activity relationship analysis suggested that modifications in the molecular structure could enhance efficacy against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. The quinazolinone derivatives have been noted for their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.
Research Findings:
A recent study demonstrated that certain derivatives of quinazolinone exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on this scaffold.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Biological Activity |
|---|---|
| 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid | Moderate antimicrobial activity |
| Methyl 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate | Enhanced anticancer properties |
These comparisons indicate that while similar compounds may share certain biological activities, the unique combination of functional groups in this compound may confer distinct advantages in reactivity and efficacy.
Q & A
Q. What synthetic protocols are recommended for preparing 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid with high purity?
Methodological Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with appropriate carbonyl precursors, followed by functionalization of the propanoic acid side chain. Key steps include:
- Cyclization : React 2-aminobenzamide derivatives with carbon disulfide under basic conditions to form the 2-sulfanylquinazolin-4(3H)-one core .
- Side-chain introduction : Use alkylation or Michael addition to introduce the propanoic acid moiety.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity, verified via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the quinazolinone core (e.g., carbonyl resonance at ~165 ppm) and propanoic acid side chain (e.g., methylene protons at δ 2.5–3.5 ppm).
- IR : Validate the sulfanyl (-SH) group (stretch ~2550 cm) and carboxylic acid (-COOH) (broad peak ~2500–3300 cm).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns .
Q. What are optimal storage conditions to maintain compound stability?
Methodological Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation of the sulfanyl group.
- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., disulfide formation) .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure, and what metrics ensure data quality?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Process data with SHELXT for structure solution.
- Refinement : In SHELXL, employ full-matrix least-squares refinement with anisotropic displacement parameters. Validate using:
- R-factors : Aim for < 0.05 (for I > 2σ(I)).
- GOF : Target 1.0–1.2.
- Residual electron density : < ±0.5 eÅ.
- Validation tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualization .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
Methodological Answer:
- Disorder modeling : Split atoms into multiple positions and refine occupancy parameters.
- Twinning : Test for twinning using ROTAX (SHELXTL) or R-value vs. batch analysis. Apply TWIN/BASF commands in SHELXL for refinement.
- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess solubility, permeability (LogP), and CYP450 interactions.
- Molecular docking : Dock the compound into target proteins (e.g., dihydrofolate reductase) using AutoDock Vina. Parameterize the sulfanyl group’s partial charges with Gaussian 09 (DFT/B3LYP/6-31G*).
- Validation : Compare results with structurally related 2-sulfanylquinazolinones showing confirmed bioactivity .
Q. How can ORTEP-3 visualize intermolecular interactions in the crystal lattice?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
